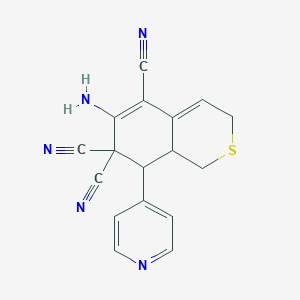![molecular formula C23H27N3O2 B6077270 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione, also known as AMDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AMDP has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione is not fully understood. However, it has been suggested that 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione may act by inhibiting the activity of enzymes involved in the growth and replication of microorganisms and cancer cells.
Biochemical and Physiological Effects
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione has been found to have a low toxicity profile, making it a potential candidate for use in various biomedical applications. It has been shown to have no significant effects on liver and kidney function in animal studies. 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione has also been found to have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it a safe and cost-effective compound to work with. However, its mechanism of action is not fully understood, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione. One area of research could focus on further elucidating the mechanism of action of 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione, which could lead to the development of more effective drugs based on the compound. Another area of research could focus on the use of 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione in the development of new antibiotics and antifungal drugs. Additionally, 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione could be studied for its potential use in the treatment of oxidative stress-related diseases.
Synthesemethoden
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione can be synthesized through a reaction between 1,3-diphenyl-1,3-propanedione and piperazine in the presence of acetic acid. The reaction results in the formation of 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics and antifungal drugs. 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(E)-3-(4-benzhydrylpiperazine-1-carboximidoyl)-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17(27)21(18(2)28)23(24)26-15-13-25(14-16-26)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,22,24,27H,13-16H2,1-2H3/b21-17-,24-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLJZSXGDWITOU-LJUQQBLGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=N)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Amino[4-(diphenylmethyl)piperazin-1-yl]methylidene}pentane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6077191.png)
![methyl N-acetyl-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate](/img/structure/B6077199.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6077205.png)
![1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6077213.png)

![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6077236.png)
![4-[(3,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6077239.png)
![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 2-(4-butoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6077244.png)
![N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B6077245.png)
![4-[2-amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B6077254.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)